molecular formula C11H18N2O2 B12950507 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione CAS No. 6336-36-3

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione

Katalognummer: B12950507
CAS-Nummer: 6336-36-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: XWUCHSBACYLCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₁H₁₈N₂O₂. It is known for its unique structure, which includes a cyclohexyl and an ethyl group attached to an imidazolidine-2,4-dione ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate, followed by cyclization with phosgene or a similar reagent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced catalysts and purification techniques is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolidines .

Wissenschaftliche Forschungsanwendungen

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on ion channels or receptors in the nervous system, leading to its anticonvulsant effects. The compound’s structure allows it to interact with various biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is unique due to its specific cyclohexyl and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

6336-36-3

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

5-cyclohexyl-5-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h8H,2-7H2,1H3,(H2,12,13,14,15)

InChI-Schlüssel

XWUCHSBACYLCKH-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(=O)N1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.